
N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro and trifluoromethyl group, and a benzene ring substituted with two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine typically involves the reaction of 4-chloro-5-(trifluoromethyl)pyrimidine with benzene-1,3-diamine. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which enhances the reaction efficiency and yield . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amino groups on the benzene ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation reactions may produce nitro derivatives.
Aplicaciones Científicas De Investigación
N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
N1-(4-(Pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine: Similar structure but with a pyridine ring instead of a chloro-substituted pyrimidine.
3-Chloro-2-aminoethyl-5-trifluoromethylpyridine: Contains a pyridine ring with similar substituents.
Uniqueness
N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine is unique due to the presence of both chloro and trifluoromethyl groups on the pyrimidine ring, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H8ClF3N4 |
|---|---|
Peso molecular |
288.65 g/mol |
Nombre IUPAC |
3-N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]benzene-1,3-diamine |
InChI |
InChI=1S/C11H8ClF3N4/c12-9-8(11(13,14)15)5-17-10(19-9)18-7-3-1-2-6(16)4-7/h1-5H,16H2,(H,17,18,19) |
Clave InChI |
QIQNDZOFTKNMGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC=C(C(=N2)Cl)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


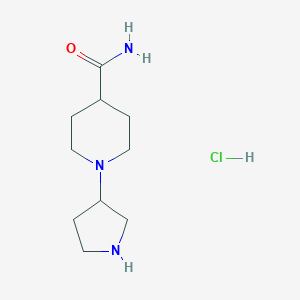
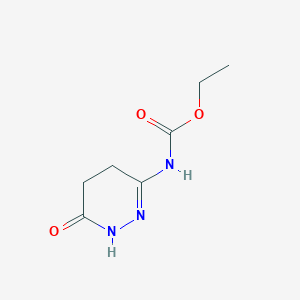
![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
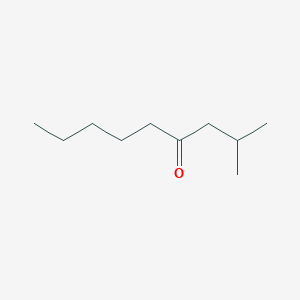

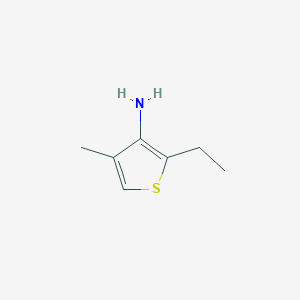

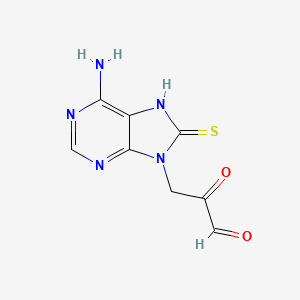
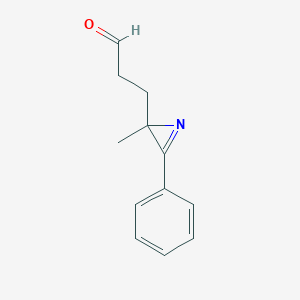

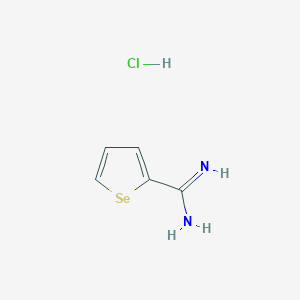
![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)


